molecular formula C15H20N2O2 B11951826 1-(2-(Ethyl(m-tolyl)amino)ethyl)pyrrolidine-2,5-dione CAS No. 2498-03-5

1-(2-(Ethyl(m-tolyl)amino)ethyl)pyrrolidine-2,5-dione

Cat. No.: B11951826
CAS No.: 2498-03-5
M. Wt: 260.33 g/mol
InChI Key: SNLLVPIXRHTWRC-UHFFFAOYSA-N
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Description

1-(2-(Ethyl(m-tolyl)amino)ethyl)pyrrolidine-2,5-dione is an organic compound belonging to the class of N-substituted carboxylic acid imides. This compound features a pyrrolidine-2,5-dione core structure, which is a versatile scaffold widely used in medicinal chemistry due to its ability to interact with various biological targets .

Preparation Methods

Chemical Reactions Analysis

1-(2-(Ethyl(m-tolyl)amino)ethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine), and specific oxidizing or reducing agents. Major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidine-2,5-diones .

Mechanism of Action

The mechanism of action of 1-(2-(Ethyl(m-tolyl)amino)ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrrolidine-2,5-dione core allows it to bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

1-(2-(Ethyl(m-tolyl)amino)ethyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other pyrrolidine derivatives .

Biological Activity

1-(2-(Ethyl(m-tolyl)amino)ethyl)pyrrolidine-2,5-dione, also known by its CAS number 2498-03-5, is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of nitrogen heterocycles, which are known for their diverse pharmacological effects, including antibacterial, antifungal, and other therapeutic activities.

  • Molecular Formula : C₁₅H₁₈N₂O₂
  • Molecular Weight : 260.33 g/mol
  • EINECS Number : 219-687-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial properties. The compound's structure allows it to interact with biological systems effectively, making it a candidate for further research in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Pyrrolidine derivatives, including this compound, have shown significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are critical for assessing the effectiveness of these compounds.

Microorganism MIC (µg/mL)
Staphylococcus aureus< 100
Escherichia coli< 125
Enterococcus faecalis75
Pseudomonas aeruginosa< 150

These results indicate that the compound exhibits varying levels of effectiveness against different bacterial strains, suggesting its potential use in treating infections caused by these pathogens.

The mechanism by which this compound exerts its antimicrobial effects may involve several pathways:

  • Membrane Disruption : Similar to other alkaloids, this compound may alter the permeability of bacterial cell membranes, leading to cell lysis.
  • Inhibition of Efflux Pumps : The compound might inhibit bacterial efflux pumps, which are responsible for expelling toxic substances from cells, thereby enhancing its antimicrobial efficacy.
  • Targeting Specific Enzymes : It may interact with specific microbial enzymes or metabolic pathways critical for bacterial survival and replication.

Case Studies and Research Findings

A notable study published in MDPI examined various pyrrolidine derivatives and their biological activities. In this research, compounds with similar structural features demonstrated potent antibacterial properties against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study reported MIC values significantly lower than those of conventional antibiotics, indicating a promising avenue for developing new antimicrobial agents based on pyrrolidine structures .

Another investigation focused on the larvicidal activity of pyrrolidine derivatives against Culex quinquefasciatus, showcasing the broader biological implications of these compounds beyond antibacterial activity . This highlights the versatility of pyrrolidine derivatives in addressing various biological challenges.

Properties

CAS No.

2498-03-5

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

1-[2-(N-ethyl-3-methylanilino)ethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C15H20N2O2/c1-3-16(13-6-4-5-12(2)11-13)9-10-17-14(18)7-8-15(17)19/h4-6,11H,3,7-10H2,1-2H3

InChI Key

SNLLVPIXRHTWRC-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN1C(=O)CCC1=O)C2=CC=CC(=C2)C

Origin of Product

United States

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